4-(2,4-dichlorophenoxy)-N'-[(1E)-(3-nitrophenyl)methylene]butanohydrazide
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Overview
Description
4-(2,4-dichlorophenoxy)-N-[(3-nitrophenyl)methylideneamino]butanamide is a C-nitro compound.
Scientific Research Applications
Nonlinear Optical Properties
One key area of research involving compounds structurally related to 4-(2,4-dichlorophenoxy)-N'-[(1E)-(3-nitrophenyl)methylene]butanohydrazide is in the field of nonlinear optics. Studies have shown that certain hydrazones possess notable third-order nonlinear optical properties, making them potential candidates for optical device applications like optical limiters and switches. Compounds with similar structural frameworks have been investigated using techniques like single beam z-scan with nanosecond laser pulses, revealing properties like two-photon absorption, nonlinear refractive index, and nonlinear absorption coefficient. This suggests that 4-(2,4-dichlorophenoxy)-N'-[(1E)-(3-nitrophenyl)methylene]butanohydrazide could have similar applications in optical technology (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).
Photocatalytic Mineralization
Related research has also explored the photocatalytic mineralization of certain herbicides and pesticides in the presence of semiconductors like TiO2 and BaTiO3. This involves the degradation of compounds with similar chemical structures to 4-(2,4-dichlorophenoxy)-N'-[(1E)-(3-nitrophenyl)methylene]butanohydrazide under UV-light irradiation. This process results in the formation of intermediate products and is enhanced by oxidizing agents, indicating a potential application in environmental remediation and pollution control (Gomathi Devi & Krishnamurthy, 2009).
properties
Product Name |
4-(2,4-dichlorophenoxy)-N'-[(1E)-(3-nitrophenyl)methylene]butanohydrazide |
---|---|
Molecular Formula |
C17H15Cl2N3O4 |
Molecular Weight |
396.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide |
InChI |
InChI=1S/C17H15Cl2N3O4/c18-13-6-7-16(15(19)10-13)26-8-2-5-17(23)21-20-11-12-3-1-4-14(9-12)22(24)25/h1,3-4,6-7,9-11H,2,5,8H2,(H,21,23)/b20-11+ |
InChI Key |
BQGSDVXXDGEJJH-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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